Ethyl (2-bromo-4-fluorophenoxy)acetate
Overview
Description
Ethyl (2-bromo-4-fluorophenoxy)acetate: is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of phenol and is characterized by the presence of bromine and fluorine atoms on the benzene ring, as well as an ethyl ester group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Esterification: this compound can be synthesized through the esterification of 2-bromo-4-fluorophenol with ethyl chloroacetate in the presence of a base such as triethylamine.
Nucleophilic Substitution: Another method involves the reaction of 2-bromo-4-fluorophenol with ethyl chloroacetate under nucleophilic substitution conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The crude product is then purified through techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Brominated and fluorinated phenols.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Various substituted phenols or ethers.
Scientific Research Applications
Chemistry: Ethyl (2-bromo-4-fluorophenoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds. Industry: The compound finds applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl (2-bromo-4-fluorophenoxy)acetate exerts its effects depends on the specific application
Comparison with Similar Compounds
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Similar structure but with a different functional group.
Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate: Contains additional chlorine and fluorine atoms.
Uniqueness: Ethyl (2-bromo-4-fluorophenoxy)acetate is unique due to its specific arrangement of bromine and fluorine atoms, which influences its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-fluorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYFYXIWCCHCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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